molecular formula C11H20N2O B2928247 Rel-(3aR,6aS)-1'-methylhexahydrospiro[furo[3,4-b]pyrrole-3,4'-piperidine] CAS No. 2230798-95-3

Rel-(3aR,6aS)-1'-methylhexahydrospiro[furo[3,4-b]pyrrole-3,4'-piperidine]

Cat. No.: B2928247
CAS No.: 2230798-95-3
M. Wt: 196.294
InChI Key: AECCGHMSPWHYEV-VHSXEESVSA-N
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Description

Rel-(3aR,6aS)-1'-Methylhexahydrospiro[furo[3,4-b]pyrrole-3,4'-piperidine] is a spirocyclic compound featuring a fused furopyrrole ring system connected to a piperidine moiety via a spiro junction. This compound is of interest in medicinal chemistry due to its structural complexity, which may confer selectivity in receptor binding or enzymatic inhibition.

Properties

IUPAC Name

(3aR,6aS)-1'-methylspiro[1,2,3a,4,6,6a-hexahydrofuro[3,4-b]pyrrole-3,4'-piperidine]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O/c1-13-4-2-11(3-5-13)8-12-10-7-14-6-9(10)11/h9-10,12H,2-8H2,1H3/t9-,10+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AECCGHMSPWHYEV-VHSXEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)CNC3C2COC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2(CC1)CN[C@H]3[C@@H]2COC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Rel-(3aR,6aS)-1'-methylhexahydrospiro[furo[3,4-b]pyrrole-3,4'-piperidine] is a compound of interest due to its potential biological activities. This article aims to explore its biological activity through various studies and findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a spiro-fused ring system. Its chemical formula is C13H18N2OC_{13}H_{18}N_2O with a molecular weight of 218.29 g/mol. The unique arrangement of atoms in this compound contributes to its biological properties.

Research indicates that compounds similar to Rel-(3aR,6aS)-1'-methylhexahydrospiro[furo[3,4-b]pyrrole-3,4'-piperidine] may interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The specific mechanism of action for this compound remains under investigation, but it is hypothesized to involve modulation of neurotransmitter systems and potential anti-cancer properties.

Anticancer Properties

Several studies have explored the anticancer potential of compounds related to Rel-(3aR,6aS)-1'-methylhexahydrospiro[furo[3,4-b]pyrrole-3,4'-piperidine]. For instance:

  • In vitro Studies : In cell lines such as MDA-MB-231 (breast cancer) and DU145 (prostate cancer), compounds with similar structures have demonstrated significant inhibition of cell proliferation and migration. The mechanisms often involve the downregulation of matrix metalloproteinases (MMPs) and modulation of the PI3K/Akt signaling pathway .
  • In vivo Studies : Preclinical models have shown that these compounds can enhance the efficacy of standard chemotherapy agents by sensitizing tumor cells to treatment. For example, combining these compounds with DNA-damaging agents has resulted in improved tumor regression in xenograft models .

Neuroprotective Effects

There is emerging evidence suggesting that the compound may possess neuroprotective properties. Similar compounds have been shown to influence neurotrophic factors such as BDNF (Brain-Derived Neurotrophic Factor), which are crucial for neuronal survival and function. This could have implications for treating neurodegenerative diseases .

Data Tables

Study Cell Line Effect Observed Mechanism
Jeong et al. (2012)LNCaPInhibition of motilityDownregulation of MMPs
Xu et al. (2012)MDA-MB-231Reduced migrationPathway inhibition
Zhou et al. (2006)DU145Inhibition of invasionRhoA-GTPase expression

Case Studies

  • Case Study on Anticancer Activity : A study conducted on a series of derivatives similar to Rel-(3aR,6aS)-1'-methylhexahydrospiro[furo[3,4-b]pyrrole-3,4'-piperidine] demonstrated potent activity against various cancer cell lines. The derivatives were tested for their ability to inhibit cell growth and induce apoptosis through mitochondrial pathways.
  • Neuroprotective Study : In a preclinical model for Alzheimer's disease, a related compound was administered to assess its effects on cognitive function and neuronal integrity. Results indicated significant improvements in memory retention and reduced neuronal apoptosis compared to controls.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Stereochemical Variations

Furopyrrole Derivatives with Sulfonic Acid Substituents
  • Compound: (3aS,6aS)-2,3,3a,4,6,6a-hexahydro-1H-furo[3,4-b]pyrrole;4-methylbenzenesulfonic acid Key Differences: The sulfonic acid group enhances solubility but reduces membrane permeability compared to the target compound’s methyl-piperidine group. Stereochemistry (3aS,6aS) may alter binding affinity in chiral environments . Molecular Formula: C₁₃H₁₉NO₄S (vs. target compound’s estimated C₁₁H₂₀N₂O).
Spiro vs. Fused Ring Systems
  • Compound: (3aR,3bS,6aR,6bS)-5-methylhexahydro-4H-furo[3',4':3,4]cyclobuta[1,2-c]pyrrole-4,6(5H)-dione Key Differences: Incorporates a cyclobutane ring and dione groups, increasing ring strain and electrophilicity.
Pyrrolo[3,4-c]pyrrole Derivatives
  • Compound: (3aR,6aS)-2-(3-Pyridinyl)octahydropyrrolo[3,4-c]pyrrole Key Differences: The pyridinyl substituent introduces aromaticity and basicity, contrasting with the target’s aliphatic methyl group.

Substituent Effects on Pharmacological Properties

Methyl vs. Hydroxyethyl/Alkyl Substituents
  • Patent Derivatives (e.g., (3aR,6aS)-5-(2-hydroxyethyl)hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl):
    • Hydrophilic groups like hydroxyethyl may improve solubility but reduce blood-brain barrier penetration compared to the target’s methyl group. Alkyl chains (e.g., propyl in ) could enhance lipophilicity and metabolic stability .
Chlorinated Analogs

Pharmacologically Active Comparators

Risperidone Derivatives
  • Compound : 9-Hydroxyrisperidone-(6RS)-3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2,6-dimethyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one
    • Key Differences : The piperidine moiety in risperidone derivatives is part of a larger pharmacophore targeting dopamine receptors. The target compound’s spiro system lacks the extended conjugation seen here, suggesting different therapeutic applications .
Natural Product: Fusarisetin A
  • Compound: Fusarisetin A (CAS 1300041-53-5) A complex polycyclic structure with fused furo-pyrrole and indeno rings. While structurally distinct, its furopyrrole motif highlights the importance of oxygen-nitrogen heterocycles in bioactive molecules .

Data Table: Key Structural and Functional Comparisons

Compound Name CAS Number Molecular Formula Key Substituents/Rings Notable Properties
Rel-(3aR,6aS)-1'-Methylhexahydrospiro[furo[3,4-b]pyrrole-3,4'-piperidine] Not Available ~C₁₁H₂₀N₂O Spiro piperidine, 1'-methyl Conformational rigidity
(3aS,6aS)-Furopyrrole + 4-methylbenzenesulfonic acid 2940879-07-0 C₁₃H₁₉NO₄S Sulfonic acid group High solubility, low permeability
(3aR,6aS)-5-(2-Hydroxyethyl)pyrrolo[3,4-c]pyrrole Not Available Variable Hydroxyethyl substituent Enhanced hydrophilicity
Fusarisetin A 1300041-53-5 C₂₆H₃₃NO₈ Fused indeno-furopyrrole, diones Natural product, complex bioactivity

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